molecular formula C15H16O3 B1271277 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde CAS No. 426221-47-8

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde

Cat. No. B1271277
CAS RN: 426221-47-8
M. Wt: 244.28 g/mol
InChI Key: ZCKGXMJPBNJXJS-UHFFFAOYSA-N
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Description

“3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde” is a chemical compound with the CAS Number: 426221-47-8. It has a molecular weight of 244.29 and its IUPAC name is 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H16O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h2,4,9-11H,1,6-8H2,3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Organic Synthesis Building Block

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde: serves as a versatile building block in organic synthesis . Its structure allows for various chemical reactions, including nucleophilic addition and condensation processes, which are fundamental in creating complex organic molecules. This compound can be used to synthesize new polymers, pharmaceuticals, and agrochemicals.

Photopharmacology

In the field of photopharmacology, this compound could be used to develop light-responsive drugs . The presence of the propynyl group allows for UV light-induced covalent modification of biological targets, which can be exploited to control drug activity with light.

Material Science

The aldehyde group in 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde can react with amines to form Schiff bases, which are useful in creating advanced materials . These materials have applications in the development of sensors, organic electronics, and nanotechnology.

Catalysis

This compound can act as a ligand precursor in catalysis research . By modifying certain groups, it can be transformed into a ligand for metal catalysts used in various organic transformations, such as cross-coupling reactions.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure provides opportunities for the design of novel therapeutic agents . Its benzaldehyde core can be incorporated into molecules that interact with biological systems, potentially leading to new treatments for diseases.

Agrochemical Research

The compound’s reactivity makes it a candidate for creating new agrochemicals . Its ability to undergo various chemical reactions can be harnessed to develop pesticides and herbicides with improved efficacy and safety profiles.

Flavor and Fragrance Industry

Due to its structural components, this compound may be explored for its potential use in the flavor and fragrance industry . It could be used to synthesize new aromatic compounds with unique scents and tastes.

Polymer Chemistry

Finally, in polymer chemistry, 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde can be used to introduce functional groups into polymers . This can enhance the properties of polymers, such as thermal stability, mechanical strength, and chemical resistance.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h2,4,9-11H,1,6-8H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKGXMJPBNJXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC#C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367716
Record name 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde

CAS RN

426221-47-8
Record name 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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